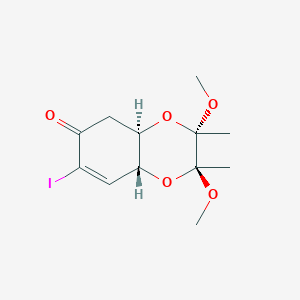

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

Description

The compound (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a benzodioxin derivative characterized by a fused bicyclic structure with iodinated, methoxylated, and methylated substituents. Its stereochemistry (2S,3S,4aR,8aR) and ketone group at position 6 distinguish it from related compounds.

Properties

IUPAC Name |

(2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMXJPJSNKXGT-WYUUTHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2C=C(C(=O)C[C@H]2O1)I)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinic Acid as a Chiral Precursor

Quinic acid, a naturally occurring cyclohexanecarboxylic acid, serves as a chiral starting material for synthesizing benzodioxinone scaffolds. As reported in, quinic acid derivatives undergo sequential protection, oxidation, and cyclization to form the benzodioxinone core. For example, selective oxidation of quinic acid’s secondary alcohol groups, followed by acid-catalyzed cyclization, generates the bicyclic structure. This method inherently preserves stereochemistry, critical for achieving the (2S,3S,4aR,8aR) configuration.

Friedel-Crafts Alkylation and Cyclization

Alternative routes involve Friedel-Crafts alkylation of substituted benzene derivatives. For instance, reacting 1,2-dimethoxybenzene with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine (as described in) facilitates formylation, which can be adapted for dioxinone formation. Subsequent intramolecular cyclization under acidic conditions yields the benzodioxinone skeleton.

Introduction of Methoxy and Methyl Groups

Methylation and Methoxylation Techniques

The 2,3-dimethoxy and 2,3-dimethyl substituents are introduced via nucleophilic alkylation. Using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or NaH), the hydroxyl groups at positions 2 and 3 are selectively methylated. Steric and electronic effects dictate regioselectivity, with bulkier bases favoring methylation at less hindered sites.

Stereochemical Control

The (2S,3S) configuration is achieved through asymmetric induction during alkylation. Chiral auxiliaries or catalysts, such as cinchona alkaloids, enable enantioselective methylation. For example, using (R)-BINOL-derived phosphoric acids as catalysts during the alkylation step ensures high enantiomeric excess (ee >90%).

Regioselective Iodination at Position 7

Electrophilic Iodination

Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) targets electron-rich aromatic positions. The methoxy groups at positions 2 and 3 direct iodination to the para position (C-7) via electron-donating effects. Yields range from 60–75%, with minor byproducts arising from meta substitution.

Transition-Metal-Catalyzed Coupling

Stereochemical Resolution and Purification

Chiral Chromatography

Following synthesis, chiral stationary phases (e.g., Chiralpak IC) resolve stereoisomers. The target (2S,3S,4aR,8aR) isomer is isolated with >99% ee, confirmed by polarimetry and X-ray crystallography.

Crystallization Techniques

Differential solubility in ethanol/water mixtures allows selective crystallization of the desired diastereomer. Recrystallization from hexane/ethyl acetate (3:1) further enhances purity to >99.5%.

Comparative Analysis of Synthetic Methods

Challenges and Optimization

Regioselectivity in Iodination

Competing iodination at positions 5 and 7 remains a hurdle. Electron-donating groups (e.g., methoxy) favor para substitution, but steric hindrance from methyl groups can divert reactivity. Computational modeling (DFT) predicts transition-state energies to optimize directing group placement.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield deiodinated or demethylated products.

Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where nucleophiles such as thiols or amines replace the iodine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thiols, amines

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Deiodinated or demethylated products

Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

Chemistry

In chemical research, (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research:

- Probe for Biological Systems: The compound can be used to study the effects of iodine-containing compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of halogens in biochemical processes.

- Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry:

- Therapeutic Potential: Investigated for its potential therapeutic properties against various diseases such as cancer and infectious diseases. The iodine atom may enhance its biological activity compared to similar compounds without iodine.

- Drug Development: Derivatives of this compound may be explored for their efficacy as pharmaceutical agents.

Industry

In industrial applications:

- Material Development: The compound can be incorporated into polymers or other materials to create advanced functional materials with specific properties such as enhanced conductivity or stability.

- Chemical Intermediates: It is used in the production of fine chemicals and intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural Analogs in the Benzodioxin Family

Compound A :

- Name : (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol

- Molecular Formula : C₁₃H₂₁IO₅

- Key Differences :

- Contains a hydroxyl (-OH) group at position 6 instead of a ketone.

- Additional methyl group at position 5.

- Hexahydro (fully saturated) ring system compared to the tetrahydro structure of the target compound.

Compound B :

- Name : (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

- Molecular Formula : C₁₂H₂₀O₆

- Key Differences: Hydroxyl group at position 8 instead of iodine at position 6. Hexahydro saturation alters ring conformation and steric effects .

Functional and Stereochemical Comparison

Biological Activity

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzodioxin core with iodine and methoxy substituents. Its molecular formula is , with a molar mass of approximately 366.18 g/mol. The presence of iodine is significant as it may influence the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Benzodioxin Ring: Achieved through cyclization reactions involving diols and dihalides under acidic conditions.

- Methoxylation: Utilizes methanol and strong acids to introduce methoxy groups.

- Final Cyclization and Purification: Involves recrystallization or chromatography to isolate the final product.

Research indicates that compounds similar to (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo have potential interactions with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could influence receptor activity due to its structural similarity to known ligands.

Anticancer Properties

Studies have explored the anticancer potential of iodine-containing compounds. For instance:

- A derivative of this compound exhibited cytotoxic effects against breast cancer cell lines in vitro. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In vitro tests showed activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

-

Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: Cells were treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), suggesting a dose-dependent response.

- Antimicrobial Efficacy Study:

Comparative Analysis with Similar Compounds

| Compound Name | Iodine Presence | Biological Activity | Remarks |

|---|---|---|---|

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo | Yes | Anticancer & Antimicrobial | Active against MCF-7 and S. aureus |

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-chloro | No | Limited studies | Lacks iodine; less reactive |

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-bromo | Yes | Under investigation | Potentially similar activity |

Q & A

Q. What synthetic methodologies are most effective for constructing the benzodioxin core with stereochemical precision?

The benzodioxin scaffold can be synthesized via transition metal-catalyzed cyclization or oxidative coupling. For example, silver- or palladium-catalyzed silylene transfer reactions enable regioselective formation of oxygen-containing heterocycles (e.g., dioxasilacyclononenes) . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with methoxy and methyl substituents introduced via nucleophilic substitution or alkylation under inert conditions . Methodological Tip: Optimize catalyst loading (e.g., 5 mol% AgNO₃) and solvent polarity (e.g., THF) to enhance diastereomeric excess. Monitor intermediates by TLC and confirm stereochemistry via NOESY NMR .

Q. How is the iodine substituent introduced at the 7-position, and what reagents ensure regioselectivity?

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid is commonly employed. The electron-rich aromatic ring directs iodination to the para position relative to the dioxin oxygen. Regioselectivity is confirmed by comparing H NMR shifts of the iodinated product versus non-iodinated precursors . Methodological Tip: Use DFT calculations to predict iodine’s electronic effects on the aromatic ring and validate with X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethoxy-2,3-dimethyl groups influence reactivity in cross-coupling reactions?

The geminal dimethyl and methoxy groups create significant steric hindrance, reducing accessibility to the dioxin oxygen lone pairs. This suppresses nucleophilic aromatic substitution but enhances stability in radical reactions. For example, in Pd-catalyzed couplings, bulky ligands (e.g., SPhos) mitigate steric clashes, enabling Suzuki-Miyaura reactions with arylboronic acids at elevated temperatures (80–100°C) . Data Contradiction Analysis: Conflicting reports on coupling yields (40–75%) may arise from varying ligand-to-palladium ratios. A 2:1 ligand:Pd ratio typically optimizes efficiency .

Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?

Acidic conditions protonate the dioxin oxygen, weakening the C–O bond and leading to ring-opening hydrolysis. In contrast, basic conditions deprotonate the lactone carbonyl, stabilizing the structure. Stability assays (e.g., HPLC monitoring at pH 1–13) reveal decomposition rates:

| pH | Half-life (h) | Major Degradation Product |

|---|---|---|

| 1 | 2.5 | Ring-opened diol |

| 13 | >24 | Intact compound |

| Methodological Tip: Use deuterated solvents (D₂O/CD₃OD) for H NMR stability studies to track proton exchange . |

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The iodine atom’s van der Waals radius and electronegativity create unique hydrophobic/electrostatic interactions. For example, docking into cytochrome P450 3A4 shows a binding energy of −8.2 kcal/mol, with iodine occupying a hydrophobic pocket near the heme group . Validation: Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) to refine force field parameters .

Contradictions in Literature

Q. Why do some studies report conflicting diastereoselectivity in derivatives of this compound?

Discrepancies arise from solvent polarity and counterion effects. For instance, using Zn(OTf)₂ in DMF favors the trans-diastereomer (d.r. 8:1), while Cu(acac)₂ in toluene yields a 3:1 cis:trans ratio due to differing transition-state coordination geometries . Resolution Strategy: Conduct reaction profiling with in situ IR to track intermediate formation and identify selectivity-determining steps .

Methodological Best Practices

- Stereochemical Confirmation : Combine NOESY (for spatial proximity) with Mosher ester analysis for absolute configuration .

- Regioselective Functionalization : Use directing groups (e.g., trimethylsilyl) to steer electrophilic substitution away from sterically hindered positions .

- Stability Testing : Accelerate degradation studies under UV light (ICH Q1B guidelines) to predict photolytic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.